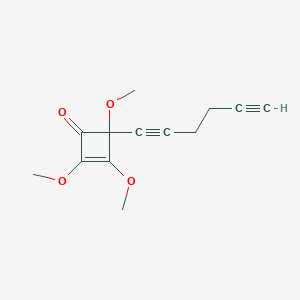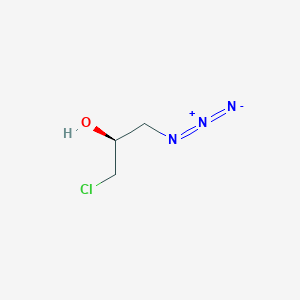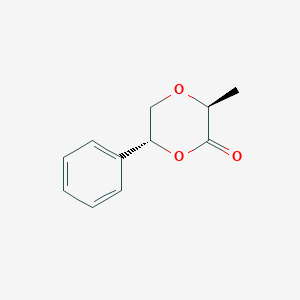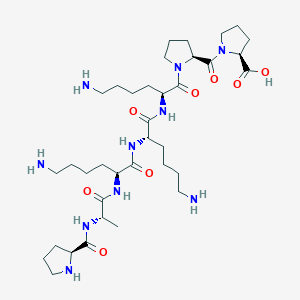
Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- is a complex organic compound characterized by its unique structure, which includes an oxazolidine ring substituted with dimethyl, nitrophenyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrophenyl-substituted amine with a phenyl-substituted aldehyde in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that promotes cyclization without causing decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The phenyl and dimethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to inhibit protein synthesis in bacteria by binding to the ribosomal subunits. The compound’s anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-: A similar compound without the stereochemistry specified.
Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2R,4R,5S)-: An enantiomer of the compound .
Oxazolidine, 3,4-dimethyl-2-(2-aminophenyl)-5-phenyl-: A derivative with an amino group instead of a nitro group.
Uniqueness
The uniqueness of Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of the nitrophenyl group also imparts distinct properties compared to its amino-substituted analogs.
特性
CAS番号 |
653600-79-4 |
|---|---|
分子式 |
C17H18N2O3 |
分子量 |
298.34 g/mol |
IUPAC名 |
(2S,4S,5R)-3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C17H18N2O3/c1-12-16(13-8-4-3-5-9-13)22-17(18(12)2)14-10-6-7-11-15(14)19(20)21/h3-12,16-17H,1-2H3/t12-,16-,17-/m0/s1 |
InChIキー |
FKBMEQGIQMQEPY-ZLIFDBKOSA-N |
異性体SMILES |
C[C@H]1[C@H](O[C@H](N1C)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
正規SMILES |
CC1C(OC(N1C)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)-](/img/structure/B12538413.png)


![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)

![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)

![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)


